Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-

Catalog No.
S634043
CAS No.
191228-04-3
M.F
C20H22N2O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]...

CAS Number

191228-04-3

Product Name

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-

IUPAC Name

7-[4-(4-cyanophenyl)phenoxy]-N-hydroxyheptanamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H22N2O3/c21-15-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25-14-4-2-1-3-5-20(23)22-24/h6-13,24H,1-5,14H2,(H,22,23)

InChI Key

DWIYBCKFYUQVLU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO

Synonyms

7-(4-(4-cyanophenyl)phenoxy)heptanohydroxamic acid, A 161906, A-161906, A161906

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO

Inhibition of Histone Deacetylases (HDACs)

One of the proposed mechanisms of action for CUDC-101 is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which can regulate gene expression. By inhibiting HDACs, CUDC-101 may lead to changes in gene expression that could be beneficial in cancer treatment [1]. Studies have shown CUDC-101 to be a potent inhibitor of various HDAC subtypes, including HDAC1, HDAC2, and HDAC3, with high affinity [1].

Source

[1] CUDC 101 A potent inhibitor of HDACs and receptor tyrosine kinases 1012054-59-9 - Sigma-Aldrich

Targeting Receptor Tyrosine Kinases (RTKs)

Another potential mechanism of action for CUDC-101 involves the inhibition of receptor tyrosine kinases (RTKs). RTKs are cell surface proteins that play a crucial role in cell growth, proliferation, and survival. Specific RTKs, such as epidermal growth factor receptor (EGFR) and HER2, are often overexpressed or mutated in various cancers. CUDC-101 has been shown to inhibit EGFR and HER2 with high potency, suggesting it could disrupt these signaling pathways and hinder cancer cell growth [2].

Source

[2] CAS No. 1012054-59-9 | Chemsrc

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- is an organic compound classified as a hydroxamic acid. It features a heptanamide backbone, which consists of a seven-carbon chain linked to a carboxylic acid amide group. The molecule also contains a hydroxylamine group (N-OH) attached to the nitrogen of the amide, and a 4'-cyano[1,1'-biphenyl] moiety connected through an ether linkage at the 7th position of the heptanamide chain. The chemical structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₈N₂O₂
  • CAS Number: 191228-04-3

This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Metal chelation: Hydroxamic acids can form chelates with metal ions, which can disrupt their normal function in biological processes [].
  • Histone deacetylase (HDAC) inhibition: Some hydroxamic acids can inhibit the activity of HDAC enzymes, which regulate gene expression. HDAC inhibitors are being explored for their potential in cancer treatment.
  • Antimicrobial activity: Certain hydroxamic acids have been shown to possess antibacterial and antifungal properties.
Typical of hydroxamic acids. These include:

  • Hydrolysis: The compound may hydrolyze under acidic or basic conditions, potentially leading to the formation of heptanoic acid and other by-products.
  • Esterification: Reacting with alcohols can form esters, which may have different biological properties.
  • Metal Coordination: Hydroxamic acids are known to chelate metal ions, which can be significant in biological systems.

While specific reaction equations for this compound are not readily available, its functional groups suggest reactivity consistent with other hydroxamic acids .

Hydroxamic acids, including Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-, are known for their diverse biological activities. They often act as inhibitors of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. This inhibition can lead to altered gene expression profiles that may be beneficial in cancer therapy . Additionally, the presence of the cyano group and biphenyl moiety suggests potential interactions with various biological targets, enhancing its pharmacological profile.

The synthesis of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- typically involves several steps:

  • Formation of the Heptanamide Backbone: This can be achieved through the reaction of heptanoic acid with ammonia or an amine.
  • Introduction of the Hydroxylamine Group: This step usually involves reacting a suitable precursor with hydroxylamine hydrochloride under acidic conditions.
  • Ether Formation: The final step involves coupling the heptanamide with the 4'-cyano[1,1'-biphenyl] moiety using etherification techniques such as Williamson ether synthesis.

These methods are indicative of general synthetic strategies for similar compounds but may require optimization for yield and purity .

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- shows promise in various applications:

  • Medicinal Chemistry: Its potential as an HDAC inhibitor makes it a candidate for cancer treatment.
  • Material Science: The compound's ability to form crosslinked structures could be explored in biomaterials development.
  • Chemical Biology: Its interactions with biological macromolecules position it as a useful tool in biochemical research.

Interaction studies involving Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- focus on its capacity to bind to proteins and enzymes. Preliminary studies suggest that its hydroxamic acid functionality allows for strong interactions with metal ions and proteins involved in cellular processes. Investigating these interactions could reveal insights into its mechanism of action and therapeutic potential .

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- shares structural similarities with several other compounds:

Compound NameStructureKey Features
CUDC-101C₁₃H₁₈N₂O₃HDAC inhibitor with a similar hydroxamic acid structure; used in cancer therapy.
Suberoylanilide Hydroxamic AcidC₁₃H₁₅N₃O₃Known HDAC inhibitor; used in cancer research.
Valproic Acid Hydroxamic AcidC₁₄H₁₉NO₂Combines anticonvulsant properties with HDAC inhibition; used in neurological studies.

Uniqueness

What sets Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- apart from these compounds is its unique biphenyl-cyano moiety that may enhance its binding affinity and specificity towards certain biological targets compared to other hydroxamic acids. This structural feature could contribute to its distinct pharmacological profile and therapeutic applications .

Nitrile-Directed Meta-C–H Activation Mechanisms

The nitrile group serves as a critical directing group for meta-selective C–H activation in biphenyl systems. Unlike traditional U-shaped templates that require complex macrocyclophane intermediates, the nitrile group directly coordinates with palladium-silver heterodimeric species to enable remote functionalization. In this mechanism, the nitrile’s lone pair coordinates with silver, while palladium activates the meta-C–H bond via a concerted metalation-deprotonation (CMD) pathway. This interaction forms a stable Pd–Ag heterodimeric transition state, which spatially positions the palladium center adjacent to the target meta-C–H bond.

Density functional theory (DFT) studies reveal that the nitrile’s coordination with silver reduces steric strain and stabilizes the transition state by approximately 5–7 kcal/mol compared to non-directed pathways. This geometric control ensures high meta-selectivity (>90% in optimized systems) while avoiding competing ortho or para functionalization. For example, biphenylnitriles undergo meta-olefination, acetoxylation, or iodination with yields exceeding 80% under Pd/Ag catalysis. The nitrile’s synthetic versatility is further highlighted by its convertibility into amines, acids, or heterocycles post-functionalization, making it ideal for constructing hydroxamic acid derivatives.

Ligand-Controlled Regioselectivity in Biphenyl Olefination

Regioselectivity in biphenyl olefination is critically dependent on the choice of ligand. Substituted 2-pyridone ligands, such as 5-methyl-2-pyridone, enhance meta-selectivity by modulating the electronic and steric environment of the palladium center. These ligands facilitate the CMD process by acting as proton acceptors, lowering the activation energy for meta-C–H cleavage.

Comparative studies show that replacing 2-pyridone with acetate or N-acetyl groups reduces meta-selectivity by 30–50%, underscoring the ligand’s role in stabilizing the Pd–Ag dimeric structure. For instance, in the olefination of 4'-cyano[1,1'-biphenyl]-4-ol derivatives, 2-pyridone ligands achieve >95% meta-selectivity, whereas acetate ligands yield a 60:40 mixture of meta and para products. The ligand’s substituents further fine-tune reactivity: electron-donating groups (e.g., methoxy) accelerate C–H activation, while bulky groups (e.g., tert-butyl) improve selectivity by sterically shielding competing sites.

Computational Insights into Pd-Ag Heterodimeric Transition States

DFT calculations provide atomic-level resolution of the Pd–Ag heterodimeric transition state responsible for meta-selectivity. In this structure, palladium coordinates with the 2-pyridone ligand and the biphenyl substrate, while silver bridges the nitrile and a carboxylate anion (e.g., acetate). The Pd–Ag distance (2.8–3.1 Å) and Ag–N(nitrile) bond (2.1 Å) optimize charge distribution, enabling simultaneous C–H bond cleavage and olefin insertion.

Key computational findings include:

  • Energy Barriers: The activation energy for meta-C–H cleavage via the Pd–Ag pathway is 18.3 kcal/mol, compared to 24.7 kcal/mol for monomeric Pd species.
  • Geometric Parameters: The Pd–C(meta) bond length (2.05 Å) and C–H–O(2-pyridone) angle (157°) align with a concerted mechanism.
  • Electronic Effects: Silver’s Lewis acidity polarizes the nitrile group, increasing electron density at the meta-position and facilitating palladation.

These insights validate the experimental observation that Pd–Ag systems outperform monometallic catalysts in both yield and selectivity.

Rational Integration of Zinc-Binding Hydroxamate Moieties

The hydroxamate group in dual-targeting anticancer agents serves as a critical zinc-binding warhead, demonstrating superior metal-chelating properties compared to alternative zinc-binding groups [5] [14]. Hydroxamic acid moieties exhibit exceptional affinity for zinc ions through bidentate coordination, forming stable complexes with zinc-containing enzymes such as histone deacetylases [5] [11]. The hydroxamate functionality in Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- coordinates zinc through both the hydroxyl group and the carbonyl oxygen, creating interaction distances of approximately 2.0-2.3 Å as observed in similar structures [30].

Research demonstrates that hydroxamate-based inhibitors maintain their zinc-binding efficacy across different enzyme isoforms while providing opportunities for selective targeting through structural modifications [14] [18]. The integration of hydroxamate moieties into dual-targeting frameworks requires careful consideration of electronic properties and spatial orientation to maintain optimal zinc coordination geometry [11] [30]. Comparative studies reveal that hydroxamic acid derivatives consistently outperform benzamide and hydrazide zinc-binding groups in enzymatic assays, with hydroxamate compounds showing up to 90-fold greater potency than alternative warheads [5] [18].

Optimization of Aliphatic Linker Length for Histone Deacetylase Inhibition

The aliphatic linker region connecting the zinc-binding hydroxamate to the surface recognition element plays a crucial role in determining histone deacetylase inhibitory potency and selectivity [9] [29]. Systematic linker length optimization studies demonstrate that seven-carbon chains, as found in Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-, represent an optimal configuration for histone deacetylase engagement [10] [29]. Research investigating linker length variations reveals that compounds with six-carbon linkers exhibit approximately 2-fold improved potency compared to five-carbon analogues for histone deacetylase inhibition [9] [10].

Linker Length (Carbon Atoms)Histone Deacetylase 1 IC50 (nM)Histone Deacetylase 2 IC50 (nM)Histone Deacetylase 3 IC50 (nM)
4150-200180-220220-280
512-1815-2225-35
60.7-1.01.0-1.52.0-3.0
70.5-0.80.8-1.21.5-2.5

The seven-carbon linker length in Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- provides optimal positioning for the hydroxamate group to access the zinc ion while allowing the biphenyl cap group to interact effectively with surface residues [9] [29]. Extended linker lengths beyond seven carbons show diminishing returns in potency enhancement and may introduce solubility challenges [10] [33]. The alkyl chain flexibility enables conformational adaptation within the enzyme active site, facilitating optimal zinc coordination and surface recognition [29] [33].

Biphenyl-Cyano Scaffold Engineering for Programmed Death-Ligand 1 Interaction

The biphenyl-cyano scaffold in Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- represents sophisticated engineering for programmed death-ligand 1 protein interaction [6] [17]. The 4'-cyano substitution on the distal benzene ring creates enhanced binding affinity through specific interactions with programmed death-ligand 1 binding sites [6] [19]. Crystal structure analyses reveal that biphenyl scaffolds form crucial hydrophobic contacts and π-π stacking interactions within the programmed death-ligand 1 binding cleft [6] [17].

The cyano group modification provides additional binding specificity through dipole interactions and hydrogen bonding capabilities with programmed death-ligand 1 residues [6] [17]. Structural studies demonstrate that the rigid biphenyl framework maintains optimal geometry for deep pocket penetration while the cyano substituent enhances binding selectivity [17] [19]. The distal benzene ring of the biphenyl moiety forms T-shaped π-π stacking interactions with critical tyrosine residues in programmed death-ligand 1, contributing to the overall binding affinity [6] [17].

Research indicates that biphenyl-based small molecule inhibitors achieve nanomolar binding affinities to programmed death-ligand 1, with cyano-substituted derivatives showing enhanced potency compared to unsubstituted analogues [6] [19]. The conformational rigidity of the biphenyl scaffold provides structural preorganization that reduces entropic penalties upon protein binding [17] [20]. Molecular modeling studies suggest that the biphenyl-cyano configuration in Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- creates optimal complementarity with the programmed death-ligand 1 binding pocket geometry [6] [17].

Bioisosteric Replacement Strategies for Enhanced Pharmacokinetics

Bioisosteric replacement represents a fundamental strategy in optimizing the pharmacokinetic properties of dual-targeting anticancer agents while maintaining biological activity [12] [26]. The development of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- and related compounds benefits from systematic bioisosteric modifications that enhance drug-like properties [12] [28]. Bioisosteric replacements aim to maintain similar biological activity while improving metabolic stability, permeability, and reducing potential toxicity [12] [26].

The integration of bioisosteric elements into dual-targeting frameworks requires careful consideration of both targets' binding requirements and the overall molecular properties [12] [26]. Research demonstrates that strategic bioisosteric modifications can improve pharmacokinetic parameters by 4-fold to 20-fold while preserving target binding affinity [15] [16]. The hydroxamate zinc-binding group itself represents a bioisosteric replacement for natural substrate recognition elements in zinc-dependent enzymes [12] [30].

Triazole-Based Amide Bond Surrogates

Triazole heterocycles serve as effective amide bond surrogates in dual-targeting anticancer agents, offering enhanced metabolic stability while maintaining similar spatial and electronic properties [13] [26]. The 1,2,3-triazole moiety closely resembles amide bonds in terms of planarity and hydrogen bonding capability but provides resistance to enzymatic degradation [13] [28]. Research demonstrates that triazole-based peptidomimetics maintain biological activity while exhibiting improved pharmacokinetic profiles compared to native amide-containing compounds [13] [26].

The incorporation of triazole linkages in dual-targeting agents like Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- analogues can enhance plasma stability and reduce clearance rates [13] [28]. Triazole rings formed through copper-catalyzed alkyne-azide cycloaddition provide reliable synthetic access to amide bond surrogates with defined stereochemistry [13] [26]. Studies indicate that 1,4-disubstituted 1,2,3-triazoles exhibit favorable binding interactions with both histone deacetylase and programmed death-ligand 1 targets [13] [28].

Linkage TypeMetabolic Stability (t1/2, hours)Binding Affinity Retention (%)Synthetic Accessibility
Native Amide2-4100High
1,2,3-Triazole12-2485-95High
1,2,4-Triazole8-1675-85Moderate
Oxazole6-1270-80Moderate

The triazole-based modifications maintain the hydrogen bonding patterns essential for target recognition while providing enhanced resistance to proteolytic degradation [13] [26]. Computational studies suggest that triazole surrogates in dual-targeting compounds preserve the key pharmacophoric interactions required for both histone deacetylase inhibition and programmed death-ligand 1 binding [13] [28].

Conformational Restriction of Hydrophobic Domains

Conformational restriction strategies in dual-targeting anticancer agents aim to optimize binding affinity and selectivity while improving pharmacokinetic properties through reduced conformational entropy [15] [16]. The biphenyl scaffold in Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- exemplifies conformational restriction principles by providing a rigid framework that maintains optimal geometry for target interactions [15] [17]. Research demonstrates that conformational constraints can enhance binding potency through preorganization effects while simultaneously improving metabolic stability [15] [16].

The hydrophobic collapse phenomenon observed in flexible dual-targeting compounds can be controlled through strategic conformational restrictions [16] [20]. Studies reveal that conformationally restricted analogues exhibit superior cell permeability compared to flexible counterparts due to reduced polar surface area exposure in membrane-like environments [15] [16]. The biphenyl moiety provides structural rigidity that prevents unfavorable conformational states while maintaining access to bioactive conformations [17] [20].

Molecular dynamics simulations indicate that conformational restriction reduces the accessible conformational space by 60-80% while concentrating population in bioactive conformations [15] [16]. The integration of conformational constraints in dual-targeting agents requires balancing rigidity with the flexibility needed for induced-fit binding to multiple targets [15] [28]. Research shows that optimally restricted compounds achieve 3-fold to 10-fold improvements in binding affinity compared to flexible analogues [15] [16].

Histone Deacetylase Isoform Selectivity Profiling

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- represents a sophisticated example of hydroxamic acid-based histone deacetylase inhibitor design, engineered to achieve enhanced selectivity profiles compared to traditional pan-histone deacetylase inhibitors . The compound incorporates a seven-carbon aliphatic linker connecting the zinc-binding hydroxamic acid moiety to a rigid 4'-cyano[1,1'-biphenyl] surface recognition element, creating optimal geometric complementarity within histone deacetylase active sites [2].

The isoform selectivity profile of hydroxamic acid-based histone deacetylase inhibitors is fundamentally determined by structural variations in the active site architectures of different histone deacetylase classes [3]. Class I histone deacetylases, including histone deacetylases 1, 2, 3, and 8, exhibit conserved active site geometries featuring a catalytic zinc ion coordinated by His142, His143, and Asp178 residues, with Tyr306 serving as the critical catalytic residue [4]. The structural conservation among Class I histone deacetylases facilitates the development of selective inhibitors through exploitation of subtle differences in surface recognition regions and loop conformations [5].

Research investigating histone deacetylase isoform selectivity has identified specific structural determinants that influence inhibitor binding preferences [6]. The binding affinity of hydroxamic acid inhibitors correlates directly with the complementarity between the surface recognition element and the rim of the histone deacetylase active site [7]. For Class I-selective inhibitors, the optimal configuration involves surface recognition elements that can accommodate the relatively conserved surface topography while exploiting minor structural variations to achieve selectivity [8].

Structure-Activity Relationships for Class I Histone Deacetylase Inhibition

The structure-activity relationships governing Class I histone deacetylase inhibition by Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- are fundamentally determined by the molecular recognition patterns established between the inhibitor and the enzyme active site [9]. The hydroxamic acid zinc-binding group forms bidentate coordination with the catalytic zinc ion, simultaneously establishing hydrogen bonding interactions with His142, His143, and Tyr306 residues [10]. This coordination pattern is essential for achieving high-affinity binding and is conserved across all effective histone deacetylase inhibitors containing hydroxamic acid functionalities [11].

The seven-carbon aliphatic linker region plays a crucial role in positioning the surface recognition element at the optimal distance from the zinc-binding site . Systematic structure-activity relationship studies have demonstrated that linker length optimization is critical for achieving maximal inhibitory potency against Class I histone deacetylases [2]. The seven-carbon configuration in Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- represents an optimal balance between flexibility and rigidity, allowing conformational adaptation within the enzyme active site while maintaining the geometric constraints necessary for effective surface recognition [12].

Linker Length (Carbon Atoms)Histone Deacetylase 1 IC50 (nM)Histone Deacetylase 2 IC50 (nM)Histone Deacetylase 3 IC50 (nM)
4150-200180-220220-280
512-1815-2225-35
60.7-1.01.0-1.52.0-3.0
70.5-0.80.8-1.21.5-2.5

The 4'-cyano[1,1'-biphenyl] surface recognition element represents advanced molecular engineering designed to achieve enhanced binding affinity and selectivity . The biphenyl scaffold provides a rigid, planar aromatic system that can establish favorable π-π stacking interactions with aromatic residues in the histone deacetylase active site rim [13]. The 4'-cyano substitution introduces additional binding specificity through dipole interactions and hydrogen bonding capabilities with specific amino acid residues in the binding pocket [14].

Crystal structure analyses of related biphenyl-containing histone deacetylase inhibitors reveal that the rigid biphenyl framework maintains optimal geometry for deep pocket penetration while the cyano substituent enhances binding selectivity [15]. The distal benzene ring of the biphenyl moiety forms T-shaped π-π stacking interactions with critical tyrosine residues in the histone deacetylase active site, contributing significantly to the overall binding affinity [16]. The conformational rigidity of the biphenyl scaffold provides structural preorganization that reduces entropic penalties upon protein binding, enhancing the thermodynamic favorability of the inhibitor-enzyme interaction [17].

Allosteric Modulation of Catalytic Zinc Domains

The allosteric regulation of histone deacetylase catalytic activity represents a sophisticated mechanism through which Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- can modulate enzyme function beyond direct competitive inhibition [18]. Recent crystallographic and nuclear magnetic resonance studies have revealed that histone deacetylase enzymes exist in dynamic equilibrium between multiple conformational states, with distinct active and inactive conformations accessible through allosteric transitions [19].

The catalytic zinc domain in Class I histone deacetylases contains a regulatory region extending up to 28 Å from the active site that can undergo conformational changes in response to inhibitor binding [18]. This regulatory region includes flexible loop structures and secondary structural elements that can adopt alternative conformations, thereby modulating the accessibility and geometry of the active site [20]. The binding of inhibitors like Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- can induce conformational changes that propagate through the protein structure, affecting catalytic efficiency and substrate recognition [21].

The allosteric mechanism involves the intrinsic conformational flexibility of the binding rail, constituted by a highly conserved X-D residue dyad (where X represents a variable residue and D represents aspartate) [22]. This dyad creates diverse shapes of the allosteric sites in different histone deacetylase isoforms, contributing to the selectivity profiles observed with specific inhibitors [23]. The rotatability of the binding rail represents an inherent structural feature that regulates the hydrophobicity of the linker binding channel, thereby affecting enzyme inhibitory activity through modulation of inhibitor binding affinity [24].

The zinc coordination environment itself can undergo allosteric modulation through conformational changes in the protein backbone that affect the positioning of zinc-coordinating residues [25]. These changes can alter the electrostatic environment around the catalytic zinc ion, modifying its Lewis acidity and thereby affecting the efficiency of substrate carbonyl activation [26]. The presence of additional metal ions, such as potassium, in secondary binding sites can also influence the allosteric regulation of histone deacetylase activity through long-range electrostatic interactions [13].

Synergistic Effects on Histone Acetylation Patterns

The synergistic effects of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- on histone acetylation patterns represent a complex interplay between direct histone deacetylase inhibition and the resulting cascade of epigenetic modifications [27]. Histone acetylation occurs within a highly integrated network of post-translational modifications, where the acetylation status of specific lysine residues can influence the addition or removal of acetyl groups at neighboring sites [28]. This cross-talk between modification sites creates opportunities for synergistic effects that amplify the biological impact of histone deacetylase inhibition beyond what would be predicted from simple additive effects [29].

The synergistic nature of histone modifications is exemplified by the coupling of histone phosphorylation and acetylation events, where phosphorylation of serine-10 on histone H3 enhances the efficiency of subsequent acetylation at lysine-14 by up to 10-fold [28]. This enhancement occurs through altered substrate recognition by histone acetyltransferases, which exhibit increased affinity for phosphorylated histone substrates [30]. Similar synergistic relationships exist between acetylation and methylation modifications, where the presence of acetyl groups can either enhance or inhibit the activity of histone methyltransferases depending on the specific residues involved [29].

The inhibition of histone deacetylases by Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- creates a cellular environment with elevated acetylation levels, which can trigger cascading effects on chromatin structure and gene expression [27]. The accumulation of acetylated histones leads to chromatin decompaction, increased accessibility of transcription factors to DNA, and enhanced recruitment of chromatin remodeling complexes [31]. These effects are not merely additive but exhibit synergistic enhancement due to the cooperative nature of multiple acetylation marks in destabilizing nucleosome structure [32].

Chromatin Remodeling Through H3K9/K27 Acetylation

The chromatin remodeling effects mediated by H3K9 and H3K27 acetylation represent fundamental mechanisms through which Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- exerts its epigenetic regulatory functions [20]. H3K9 acetylation is primarily associated with active transcription and chromatin accessibility, serving as a key marker for promoter activation and gene expression [33]. This modification occurs predominantly at promoter regions, enhancers, and gene bodies, where it facilitates the recruitment of transcription factors and chromatin remodeling complexes [34].

The molecular mechanism underlying H3K9 acetylation-mediated chromatin remodeling involves the neutralization of positive charges on the histone tail, which reduces the electrostatic attraction between histones and the negatively charged DNA backbone [35]. This charge neutralization leads to a more open chromatin structure that is accessible to transcriptional machinery and regulatory proteins [36]. The acetylation of H3K9 also creates binding sites for bromodomain-containing proteins, which recognize acetylated lysine residues and facilitate the recruitment of additional chromatin modifying enzymes [34].

H3K27 acetylation functions as a distinct chromatin modification with specialized roles in enhancer activation and gene regulation [33]. This modification is particularly enriched at active enhancers and super-enhancers, where it collaborates with other histone marks to establish and maintain active chromatin states [24]. The presence of H3K27 acetylation at enhancer regions correlates with increased enhancer-promoter interactions and elevated transcriptional output from associated genes [37].

The synergistic effects of H3K9 and H3K27 acetylation are particularly evident in the context of stimulus-responsive gene expression, where both modifications can be rapidly induced in response to cellular signaling events [28]. The coordinate regulation of these modifications creates a chromatin environment that is highly responsive to transcriptional activation signals, allowing for rapid and robust gene expression changes [38]. This synergistic relationship is mediated by the recruitment of histone acetyltransferases that can modify multiple lysine residues within the same histone tail, creating clusters of acetylated residues that cooperatively enhance chromatin accessibility [29].

Non-Histone Protein Substrate Recognition

The substrate recognition mechanisms governing the interaction between Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- and non-histone protein substrates represent a critical aspect of its broader cellular effects [39]. Histone deacetylase enzymes recognize and deacetylate numerous non-histone proteins, including transcription factors, chaperones, metabolic enzymes, and structural proteins [40]. The substrate recognition process involves specific molecular interactions between the enzyme active site and the acetylated lysine residue within the context of the surrounding protein sequence [41].

The structural determinants of non-histone substrate recognition by histone deacetylases include the conserved Asp101 residue, which establishes critical hydrogen bonding interactions with the peptide backbone of the substrate [41]. This interaction constrains the substrate in an unusual cis-conformation that positions the acetylated lysine residue optimally for catalysis [30]. The substrate recognition mechanism also involves interactions between the substrate and an exosite on the protein surface, which can recognize specific amino acid sequences flanking the acetylated lysine [42].

Protein SubstratePrimary Histone DeacetylaseAcetylation SiteCellular FunctionDeacetylation Effect
p53Histone Deacetylase 1, 2K373, K382Tumor suppressorDecreased DNA binding
Nuclear Factor κBHistone Deacetylase 1, 2, 3K310Transcription factorReduced transcriptional activity
Signal Transducer and Activator of Transcription 3Histone Deacetylase 1, 2, 3K685Transcription factorAltered DNA binding
α-tubulinHistone Deacetylase 6K40Cytoskeletal proteinStabilized microtubules
Heat Shock Protein 90Histone Deacetylase 6K294Molecular chaperoneReduced chaperone activity

The recognition of non-histone substrates by histone deacetylases is influenced by the local protein environment surrounding the acetylated lysine residue [43]. Computational modeling studies have identified specific sequence motifs that enhance substrate recognition, including the presence of aromatic residues adjacent to the target lysine and positively charged residues in the flanking sequences [44]. These sequence preferences contribute to the substrate selectivity profiles observed with different histone deacetylase isoforms [45].

The inhibition of histone deacetylases by Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- leads to increased acetylation of non-histone protein substrates, which can have profound effects on cellular function [32]. The acetylation of transcription factors such as p53 and Nuclear Factor κB modulates their DNA binding affinity and transcriptional activity, thereby affecting gene expression programs [46]. The acetylation of metabolic enzymes can alter their catalytic efficiency and substrate specificity, leading to changes in cellular metabolism [47]. These effects on non-histone proteins contribute significantly to the overall biological activity of histone deacetylase inhibitors and represent important mechanisms through which these compounds exert their therapeutic effects.

XLogP3

3.6

UNII

R198471H35

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Other CAS

191228-04-3

Wikipedia

A-161906

Dates

Last modified: 08-15-2023

Explore Compound Types